molecular formula C7H7BrN2O B2570721 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine CAS No. 946121-78-4

7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine

Cat. No. B2570721
M. Wt: 215.05
InChI Key: FFQNNPQQIUKLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394792B2

Procedure details

7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one (1.3 g, 5.68 mmol) was dissolved in 30 ml of anhydrous tetrahydrofuran under nitrogen atmosphere and the mixture was cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (6.90 ml, 6.82 mmol) was added thereto dropwise and then stirred for 30 minutes. To the reaction mixture, water (0.3 ml), 10% sodium hydroxide (0.6 ml) and water (0.9 ml) were added dropwise in this order and then stirred vigorously at room temperature for 1 hour. The resulting solid was filtered and washed with excess ethyl acetate. The filtrate was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine as white solid (629 mg, 52%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[O:6][CH2:7][C:8](=O)[NH:9][C:4]=2[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[O:6][CH2:7][CH2:8][NH:9][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC2=C(OCC(N2)=O)N=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
6.9 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
dropwise and then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0□
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred vigorously at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with excess ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(OCCN2)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 629 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.